Oleyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in carbon tetrachloride

Insoluble in water; soluble in non-polar organic solvents

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-inflammatory and Anti-cancer Properties:

- Studies suggest oleyl alcohol may possess anti-inflammatory properties. Research has shown it can inhibit cell lysis (cell death) in human leukemia HL-60 cells and may be effective against certain bacterial enzymes when combined with other drugs [].

- Further research is ongoing to understand its potential role in treating inflammatory diseases and its specific mechanisms of action [].

Permeation Enhancer in Drug Delivery:

- Oleyl alcohol is commonly used as a permeation enhancer in topical drug delivery formulations. It helps increase the penetration and absorption of drugs through the skin by interacting with the skin barrier and promoting the formation of temporary channels [, ].

- This research helps develop more effective topical medications for various conditions, such as pain management and skin diseases [, ].

Applications in Material Science:

- Oleyl alcohol serves as a solvent in various scientific applications. For example, research explores its use as a solvent for oil-in-water type tacrolimus cream formulations used in treating atopic dermatitis [].

- Additionally, oleyl alcohol esters are being investigated for their potential applications in the cosmetic and pharmaceutical industries due to their unique wetting properties [].

Other Potential Applications:

- Oleyl alcohol may be employed as a solvent during the production of biofuels, such as butanol, from renewable resources [].

- Further research is needed to explore this potential application and its feasibility on a larger scale [].

Note:

- It's important to remember that most of the research on oleyl alcohol's potential applications is still in its early stages. Further studies are needed to fully understand its effectiveness and safety, particularly for therapeutic purposes.

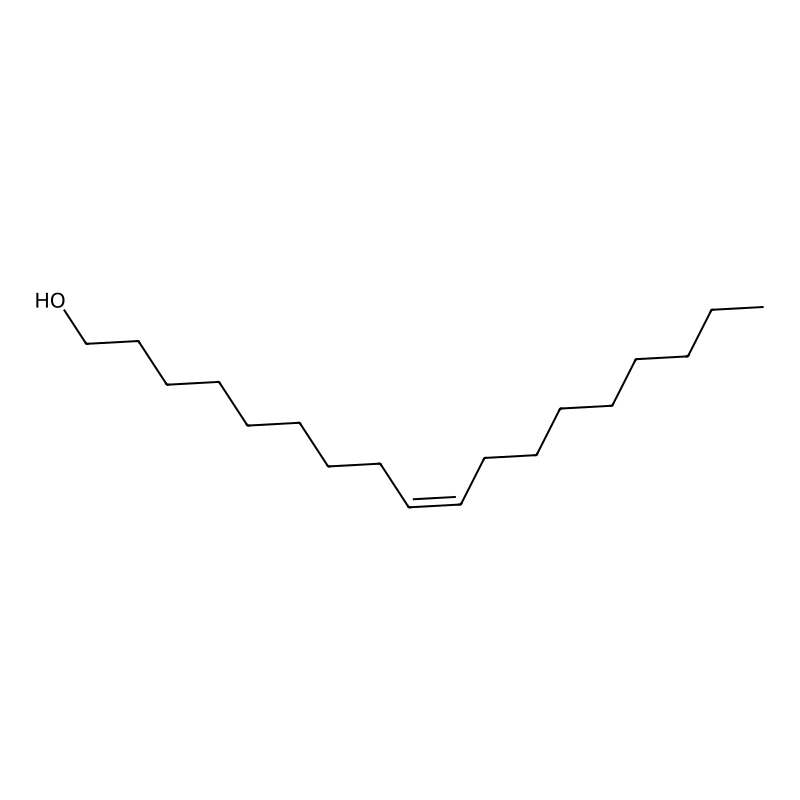

Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It appears as a colorless to light yellow oily liquid with a faint fatty aroma and is primarily utilized in cosmetic formulations. The compound is hydrophobic, exhibiting low solubility in water (approximately 0.07 mg/L) but is soluble in organic solvents like carbon tetrachloride . Oleyl alcohol is classified as a long-chain fatty alcohol, characterized by an aliphatic tail containing 18 carbon atoms, and it plays a significant role in various industrial applications due to its surfactant and emulsifying properties .

- Hydrogenation: Oleyl alcohol can be synthesized through the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction method, which selectively reduces the ester without affecting the double bond present in oleic acid .

- Esterification: It can react with acids to form esters, which have applications in cosmetics and pharmaceuticals. For instance, chlorogenic acid oleyl alcohol ester has been synthesized through non-catalytic esterification processes .

- Cross-Metathesis: Oleyl alcohol can participate in cross-metathesis reactions with compounds like methyl acrylate to produce functional monomers, which are valuable in polymer chemistry .

Oleyl alcohol exhibits various biological activities:

- Emollient Properties: It acts as an emollient in skin care products, helping to soften and smooth the skin.

- Drug Delivery: Research indicates that oleyl alcohol can enhance transdermal drug delivery by facilitating the permeation of medications through skin barriers .

- Potential Toxicity: While generally regarded as safe for topical applications, oleyl alcohol may pose risks as a process impurity or degradation product in some contexts .

The primary methods for synthesizing oleyl alcohol include:

- Bouveault–Blanc Reduction: This method involves the hydrogenation of oleic acid esters while preserving the double bond.

- Catalytic Hydrogenation: Although less selective than Bouveault–Blanc reduction, this method can also produce oleyl alcohol from oleic acid derivatives.

- Non-Catalytic Esterification: Recent studies have explored solvent-free and catalyst-free methods for synthesizing oleyl alcohol esters, demonstrating high efficiency under specific conditions .

Oleyl alcohol is versatile and finds applications across various industries:

- Cosmetics: Used as a nonionic surfactant, emulsifier, and thickener in lotions, creams, shampoos, and conditioners .

- Pharmaceuticals: Investigated for its potential as a carrier for drug delivery systems.

- Industrial Uses: Functions as a lubricant, defoamer, and plasticizer in automotive and printing industries .

Oleyl alcohol has been studied for its interactions in biological systems:

- Enhanced Extraction: In bioprocessing applications, oleyl alcohol has shown improved extraction efficiencies for compounds like n-butanol from fermentation cultures .

- Skin Permeation Studies: Research indicates that oleyl alcohol can facilitate the permeation of therapeutic agents through biological membranes, enhancing their bioavailability .

Oleyl alcohol shares structural similarities with several other fatty alcohols. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| Oleic Acid | C18H34O2 | Unsaturated fatty acid; precursor to oleyl alcohol | Contains a carboxylic acid group |

| Stearyl Alcohol | C18H38O | Saturated fatty alcohol; solid at room temperature | Lacks double bond; more hydrophobic |

| Palmitoleic Acid | C16H30O2 | Unsaturated fatty acid; shorter chain than oleyl | Contains fewer carbons (16 vs. 18) |

| Oleylamine | C18H37N | Amino derivative of oleyl; used in surfactants | Contains an amine group |

Oleyl alcohol's unique properties stem from its unsaturation at the ninth carbon position and its long hydrocarbon tail, making it particularly suitable for cosmetic applications and drug delivery systems.

The scientific journey of oleyl alcohol began in the early 20th century, with the pivotal development of the Bouveault–Blanc reduction method. This groundbreaking synthesis technique was first reported by Louis Bouveault in 1904 and allowed for the selective hydrogenation of oleic acid esters while preserving the critical C=C double bond. This preservation distinguishes the process from conventional catalytic hydrogenation methods that would typically reduce the double bond. The name "oleyl" itself derives from olive oil, which served as one of the primary natural sources for the required oleate esters, alongside beef fat and fish oil.

Early research primarily focused on establishing efficient synthesis routes and characterizing the basic physical and chemical properties of oleyl alcohol. Throughout the mid-20th century, researchers including Noller and Bannerot (1934) and Reid et al. (1935) refined production methods, while Swern et al. (1944) and Loev and Dawson (1956) developed purification techniques through fractional crystallization and distillation. These foundational studies established oleyl alcohol as an industrial compound with potential across multiple applications.

Significance in Contemporary Scientific Literature

In contemporary scientific literature, oleyl alcohol has emerged as a compound of particular interest in pharmaceutical formulations, cosmetic science, and materials engineering. Its significance stems from several unique characteristics:

First, oleyl alcohol functions effectively as a penetration enhancer in transdermal drug delivery systems. Recent studies have demonstrated its capacity to facilitate drug permeation through skin barriers by modifying stratum corneum lipid structures. Unlike similar compounds such as oleic acid, oleyl alcohol offers enhanced drug retention in skin tissues with fewer adverse effects on skin barrier integrity.

Second, oleyl alcohol has been investigated for potential antitumor activity. Research published in 2007 demonstrated that complexation of oleyl alcohol with amphiphilic polyvinylalcohol derivatives increased its aqueous solubility, thereby improving bioavailability and enhancing its cytotoxic effects against tumor cells. This research direction suggests potential therapeutic applications beyond its role as an excipient.

Third, environmental and sustainability concerns have heightened interest in bio-based oleyl alcohol derived from renewable sources like vegetable oils, aligning with growing consumer preferences for environmentally friendly products.

Research Evolution and Paradigm Shifts

The research trajectory of oleyl alcohol has experienced several notable paradigm shifts over the decades. Initially viewed primarily as an industrial intermediate for surfactant production, scientific understanding has evolved to recognize its multifunctional capabilities and biological interactions.

A significant paradigm shift occurred with the discovery of oleyl alcohol's mechanisms as a skin penetration enhancer. Early assumptions suggested simple fluidization of stratum corneum lipids, but contemporary research has revealed more complex mechanisms. Studies using infrared spectroscopy have shown that oleyl alcohol's enhancing effects involve both initial lipid fluidization and subsequent formation of fluid enhancer-rich domains within the skin structure. This dual mechanism explains the time-dependent differences observed in permeation enhancement studies.

Another important research evolution involves the comparative analysis of oleyl alcohol versus oleic acid. While these structurally related compounds were once considered interchangeable in many applications, recent research has established distinct advantages of oleyl alcohol in pharmaceutical formulations. Unlike oleic acid, oleyl alcohol does not adversely affect transepidermal water loss or skin electrical impedance, making it a preferred choice for skin-applied formulations requiring maintained barrier integrity.

The most recent paradigm shift concerns oleyl alcohol's potential bioactivity. Moving beyond its role as an excipient or industrial intermediate, research now explores its intrinsic biological activities, including potential antitumor effects. This represents a fundamental reconceptualization of the compound's value in scientific research.

Oleyl alcohol (cis-9-octadecen-1-ol), a monounsaturated primary alcohol, serves as a critical intermediate in the production of surfactants, lubricants, and specialty chemicals. Its industrial synthesis employs diverse methodologies, each optimized through rigorous research. Below is a systematic exploration of key production strategies.

Bouveault–Blanc Reduction Process Optimization

Historical Development of the Reduction Method

The Bouveault–Blanc reduction, pioneered by Louis Bouveault and Gustave Louis Blanc in 1903, revolutionized ester-to-alcohol conversions [1]. Initially demonstrated with ethyl oleate and n-butyl oleate, the method utilized sodium metal in absolute ethanol to yield oleyl alcohol. This approach dominated early industrial applications due to its simplicity, though it faced limitations such as low yields under suboptimal anhydrous conditions and inherent fire hazards [1].

Modern Adaptations and Improvements

Recent modifications address safety and efficiency:

- Sodium Dispersion: Encapsulation of sodium in silica gel reduces reactivity hazards while maintaining yields comparable to hydride reagents (e.g., LiAlH₄) [1].

- Reaction Medium: Anhydrous ethanol remains critical, as moisture accelerates sodium hydrolysis, producing hydrogen gas and reducing alcohol yields [1].

Catalytic Hydrogenation Research Approaches

Ru-Sn-B/Al₂O₃ Catalyst Systems

Ruthenium-tin-boron/aluminum oxide catalysts demonstrate exceptional selectivity for oleyl alcohol:

- Optimal Composition: Ru(1%)-Sn(2%)-B/Al₂O₃ achieves >90% conversion with minimal over-hydrogenation of the C=C bond [2].

- Mechanistic Insight: Tin modulates Ru activity, suppressing carbonyl and alkene saturation rates while preserving primary alcohol formation [2].

| Catalyst Composition | Oleyl Alcohol Yield | Selectivity |

|---|---|---|

| Ru(1%)-Sn(2%)-B/Al₂O₃ | 92% | 95% |

| Ru(1%)-Sn(0.5%)-B/Al₂O₃ | 85% | 80% |

| Data sourced from [2] |

Rh-Sn-B/Al₂O₃ Catalyst Innovations

Rhodium-based systems offer enhanced control over reaction pathways:

- Sn Loading Impact: Rh(1%)-Sn(4%)-B/Al₂O₃ and Rh(1%)-Sn(5%)-B/Al₂O₃ maximize oleyl alcohol yields by limiting Rh-mediated C=C hydrogenation [3].

- Surface Interactions: XPS analyses reveal Sn alters Rh oxidation states and surface coverage, critical for selective alcohol formation [3].

Reaction Parameter Optimization Studies

Key variables influencing hydrogenation efficiency include:

- Temperature: 150–200°C for optimal activity without catalyst deactivation [3].

- Pressure: Elevated H₂ pressure (5–10 MPa) enhances conversion rates [3].

- Catalyst Loading: 1–2 wt% metal content balances activity and cost [2] [3].

Enzymatic Synthesis Investigation

Candida antarctica Lipase-Catalyzed Pathways

Immobilized Candida antarctica lipase B (Novozym 435) enables esterification of oleic acid with oleyl alcohol:

- Reaction Conditions:

Reactor Design Considerations

- Solvent-Free Systems: Direct esterification under solvent-free conditions achieves >95% yield, as demonstrated in CGOA synthesis [5].

- Immobilization: Macroporous acrylate resin supports maintain enzyme stability across 9 reuse cycles [7].

Kinetic Parameter Analysis

Response surface methodology (RSM) models esterification kinetics:

- Critical Variables: Temperature (35–65°C), time (30–450 min), and enzyme loading (20–400 mg) [6].

- Optimized Conditions: 41.1°C, 272.8 min, 20 mg enzyme, and 7.8:1 alcohol:acid ratio achieve 85% esterification [6].

Reaction Kinetic Modeling

Second-Order Reversible Kinetic Models

Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism models adsorption and surface reactions:

- Rate-Limiting Step: Hydrogenation of adsorbed intermediates [4].

- Adsorption Equilibria: Competitive adsorption of reactants and products governs overall rates [4].

Non-Linear Regression Methodologies

Parameter estimation via RSM and partial cubic equations enables:

- Yield Prediction: High R² values (e.g., 0.9853 for esterification) [6].

- Interaction Analysis: Temperature emerges as the dominant factor in succinic acid esterification [6].

Thermodynamic Parameter Determination

Structure-Function Relationships in Barrier Interaction

Oleyl alcohol exhibits distinctive structural characteristics that directly correlate with its dermal permeation enhancement capabilities. The compound consists of an eighteen-carbon chain containing a single cis-double bond positioned at the ninth carbon, creating a characteristic molecular kink that prevents effective chain packing and maintains fluidity at physiological temperatures [1]. This structural configuration contributes to a melting point of 5°C and exceptional lipophilicity with a logarithmic partition coefficient exceeding 7 [1].

The molecular architecture of oleyl alcohol enables specific interactions with stratum corneum lipid bilayers through multiple mechanisms. Research demonstrates that the hydroxyl functional group, being less bulky compared to the carboxyl group of oleic acid, forms fewer hydrogen bonds with lipid head groups, potentially reducing barrier disruption while maintaining enhancement efficacy [1]. The high affinity for stratum corneum lipids results from the molecule's amphiphilic nature, allowing preferential partitioning into the intercellular lipid matrix where barrier disruption occurs [2].

Molecular dynamics simulations reveal that oleyl alcohol demonstrates concentration-dependent effects on stratum corneum model membranes, with the ability to selectively extract free fatty acid molecules and penetrate into lipid bilayers at higher concentrations [3]. This selective extraction mechanism contributes to ceramide tail chain disordering and weakening of hydrogen bonding networks among stratum corneum lipids, ultimately facilitating enhanced permeation pathways [3].

Comparative Analysis with Oleic Acid

Time-Dependent Permeation Differences

Comprehensive permeation studies utilizing diclofenac diethylamine as a model drug reveal significant temporal variations in enhancement patterns between oleyl alcohol and oleic acid. During the initial 8-hour exposure period, oleyl alcohol demonstrates markedly slower permeation enhancement compared to oleic acid, with cumulative drug amounts of 0.85 ± 1.2 μg/cm² versus 5.4 ± 4.1 μg/cm², respectively [1]. However, these differences equilibrate over extended timeframes, with both enhancers achieving comparable 24-hour permeation levels.

| Time Point | Oleyl Alcohol (μg/cm²) | Oleic Acid (μg/cm²) | Enhancement Factor |

|---|---|---|---|

| 8 hours | 0.85 ± 1.2 | 5.4 ± 4.1 | 1.0 vs 6.4 |

| 24 hours (single) | 23 ± 3.1 | 21 ± 9.2 | 2.8 vs 2.6 |

| 48 hours (repeated) | 135 ± 46 | 153 ± 31 | 2.7 vs 3.1 |

The temporal profile indicates that oleyl alcohol provides a more controlled, sustained enhancement effect compared to the rapid initial enhancement observed with oleic acid [1]. This pattern suggests different mechanistic pathways, with oleic acid achieving immediate lipid fluidization while oleyl alcohol demonstrates gradual membrane reorganization leading to equivalent long-term permeation enhancement.

Stratum Corneum Lipid Interaction Mechanisms

Fourier transform infrared spectroscopy investigations using deuterated enhancers reveal distinct lipid interaction patterns between oleyl alcohol and oleic acid. During 8-hour exposure periods, oleyl alcohol demonstrates no significant red shift in symmetric methylene stretching vibrations, indicating minimal lipid fluidization effects [1]. Conversely, oleic acid produces substantial red shifts indicative of extensive alkyl chain fluidization in stratum corneum lipids [1].

The mechanistic differences become apparent through analysis of enhancer retention patterns within stratum corneum tissues. Relative quantification using CD₂/CH₂ symmetric stretching intensity ratios demonstrates consistently lower oleyl alcohol concentrations compared to oleic acid, even 12 hours after surface removal [1]. This suggests that oleyl alcohol achieves enhancement through formation of smaller, more discrete fluid domains while maintaining greater reversibility.

Fluidization Effects on Lipid Domains

Extended exposure studies reveal that both enhancers ultimately achieve similar enhancement effects through formation of fluid enhancer-rich domains within stratum corneum lipids. After 24-hour applications, methylene stretching vibration positions become virtually identical between oleyl alcohol and oleic acid treatments, indicating comparable lipid conformational states [1]. However, deuterated enhancer analysis confirms that oleyl alcohol forms proportionally smaller fluid domains compared to oleic acid.

The phase separation behavior demonstrates that oleyl alcohol creates discrete fluid pathways without extensive lipid extraction, maintaining lipid/protein ratios equivalent to control treatments [1]. This selective domain formation provides effective permeation enhancement while preserving overall stratum corneum structural integrity, contrasting with the more aggressive lipid disruption patterns observed with oleic acid applications.

Skin Barrier Function Assessment Methodologies

Transepidermal Water Loss Measurement Studies

Transepidermal water loss represents a fundamental parameter for evaluating skin barrier integrity and enhancement-induced perturbations. Studies utilizing oleyl alcohol at concentrations of 0.75% demonstrate moderate increases in transepidermal water loss values compared to vehicle controls, with significantly lower perturbation levels than those observed with equivalent oleic acid applications [1].

| Parameter | Oleyl Alcohol Effect | Oleic Acid Effect | Recovery Time |

|---|---|---|---|

| TEWL (24h application) | Moderate increase | Significant increase | 24 hours |

| TEWL Recovery | Complete reversal | Complete reversal | Complete |

| Barrier Disruption | Minimal | Substantial | Reversible |

The reversibility studies demonstrate that oleyl alcohol-induced transepidermal water loss elevations return to baseline values within 24 hours following enhancer removal, indicating excellent barrier recovery characteristics [1]. This rapid normalization suggests that oleyl alcohol produces temporary, reversible barrier modifications without long-term structural damage to stratum corneum architecture.

Advanced measurement protocols utilizing AquaFlux AF 200 instrumentation enable precise quantification of water loss rates under controlled environmental conditions of 27 ± 1°C and 44 ± 3% relative humidity [1]. These standardized conditions ensure reproducible measurements while minimizing environmental variables that could confound barrier function assessments.

Electrical Impedance Analysis Applications

Electrical impedance measurements provide complementary insights into skin barrier function through assessment of resistance to alternating current passage. Oleyl alcohol applications demonstrate minimal decreases in skin electrical impedance compared to substantial reductions observed with oleic acid treatments [1]. The impedance methodology utilizing LCR meter 4080 operated at 120 Hz frequency enables sensitive detection of barrier perturbations through parallel mode measurements.

Recovery kinetics following enhancer removal reveal superior barrier restoration characteristics for oleyl alcohol compared to oleic acid. While oleyl alcohol-induced impedance changes completely reverse within 24 hours, oleic acid effects demonstrate incomplete recovery, suggesting persistent barrier compromise [1]. This differential recovery pattern indicates that oleyl alcohol provides effective enhancement with superior safety profiles for repeated applications.

The correlation between impedance measurements and permeation enhancement demonstrates that oleyl alcohol achieves optimal enhancement-to-disruption ratios, maximizing therapeutic benefit while minimizing barrier compromise [1]. These findings support oleyl alcohol selection for formulations requiring frequent application or extended treatment durations.

Drug Retention Research in Skin Strata

Epidermis Retention Mechanisms

Oleyl alcohol demonstrates superior drug retention capabilities within epidermal tissues compared to oleic acid across both single and multiple dosing regimens. Single-dose applications result in epidermal diclofenac diethylamine concentrations of 9.58 ± 3.21 μg/mg with oleyl alcohol versus 6.16 ± 1.54 μg/mg with oleic acid [1]. This 56% enhancement in epidermal retention provides significant therapeutic advantages for topical anti-inflammatory applications.

| Application Regimen | Epidermis (μg/mg) | Dermis (μg/mg) | Total Retention (%) |

|---|---|---|---|

| Single Dose (24h) | 9.58 ± 3.21 | 1.15 ± 0.38 | 53% |

| Repeated Dose (48h) | 16.7 ± 7.2 | 1.00 ± 0.26 | 17% |

The enhanced retention mechanisms result from oleyl alcohol's ability to create localized drug reservoirs within epidermal strata without extensive tissue extraction. This reservoir formation enables sustained drug release into underlying tissues, extending therapeutic duration and potentially reducing application frequency requirements [1].

Repeated dosing studies demonstrate maintained epidermal retention advantages, with oleyl alcohol achieving 16.7 ± 7.2 μg/mg compared to oleic acid's 8.1 ± 3.2 μg/mg after 48 hours [1]. The consistency of retention enhancement across dosing regimens indicates stable reservoir formation mechanisms independent of application frequency.

Dermis Penetration Patterns

Dermal penetration analysis reveals that oleyl alcohol facilitates superior drug penetration into deeper skin layers compared to oleic acid. Single-dose applications result in dermal concentrations of 1.15 ± 0.38 μg/mg with oleyl alcohol versus 0.62 ± 0.29 μg/mg with oleic acid, representing an 85% enhancement in dermal drug levels [1].

The penetration enhancement mechanisms involve formation of continuous hydrophilic pathways that facilitate drug transport across stratum corneum barriers while maintaining sufficient driving force for dermal accumulation [3]. These pathways enable effective drug delivery to target tissues without excessive systemic exposure through complete skin permeation.

Extended dosing regimens maintain dermal penetration advantages, with oleyl alcohol achieving sustained concentrations of 1.00 ± 0.26 μg/mg compared to oleic acid's 0.62 ± 0.18 μg/mg after repeated applications [1]. This consistency demonstrates reliable penetration enhancement suitable for chronic therapeutic applications requiring sustained dermal drug levels.

Quantitative Analysis Techniques

Advanced analytical methodologies enable precise quantification of oleyl alcohol and associated drug compounds within skin matrices. High-performance liquid chromatography utilizing isocratic reversed-phase conditions with LiChroCART 250-4 columns provides linear calibration ranges from 0.5-60 μg/mL with retention times of 3.6 minutes [1]. The analytical precision enables accurate determination of drug distribution patterns across epidermal and dermal compartments.

| Analytical Parameter | Specification | Performance |

|---|---|---|

| Column | LiChrospher 100 RP-18, 5 μm | Excellent separation |

| Mobile Phase | Acetonitrile/water/acetic acid (90:60:5) | Optimal resolution |

| Flow Rate | 2.0 mL/min | Consistent retention |

| Detection | UV 275 nm | Sensitive quantification |

| Calibration Range | 0.5-60 μg/mL | Linear response |

| Retention Time | 3.6 minutes | Rapid analysis |

Tissue extraction protocols utilizing identical mobile phase compositions for 24-hour periods ensure complete drug recovery from skin matrices [1]. The extraction efficiency enables accurate mass balance calculations and precise determination of drug distribution patterns between epidermal, dermal, and systemic compartments.

Fourier transform infrared spectroscopy provides complementary quantitative analysis capabilities through deuterated enhancer tracking methodologies. CD₂ stretching vibrations at approximately 2097 cm⁻¹ enable specific quantification of oleyl alcohol concentrations within stratum corneum lipids independent of endogenous lipid contributions [1]. This dual analytical approach ensures comprehensive understanding of enhancer-drug interactions and tissue distribution patterns.

Physical Description

Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline]

Liquid

Colourless to light yellow liquid; Fatty aroma with animal undertones

Color/Form

Clear, viscous liquid at room temperature

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 205 to 210 °C at 15 mm Hg

207.00 °C. @ 13.00 mm Hg

Heavy Atom Count

Density

0.842-0.854 (20°)

LogP

Decomposition

Melting Point

Melting point: 6-7 °C

6.5 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 952 of 997 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Vapor Pressure

VP: 13 mm Hg at 207 °C

VP: 8 mm Hg at 195 °C

VP: 760 mm Hg at 333-335 °C

Impurities

Other CAS

26446-12-8

Absorption Distribution and Excretion

Long chain alcohols were detected in developing rat brain at highest level of 0.0109% of the total lipids at the age of 10 days and decreased to 0.0036% at the age of 40 days. They consisted mainly of hexadecanol, octadecanol, octadecenol, eicosanol, docosanol, and tetracosanol.

A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, and incorporation of radioactivity into brain lipids was determined after 3, 12, and 24 hr. Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides. Even after the disappearance of the 18:1 alcohol from the substrate mixture (12 hr), the 22:0 alcohol was not used to any measurable extent for alkyl and alk-1-enylglycerol formation.

The distribution of radioactivity from intravenously administered cis-9[1-14C]octadecenol into various tissues of the rat was studied as a function of time. The pattern of incorporation of radioactivity into alkyl, alk-1-enyl and acyl moieties of the lipids in heart, lungs, liver, intestine, kidney, brain and plasma revealed that oxidation of the long-chain alcohol and esterification of the resulting fatty acid to a wide variety of lipids are by far the most predominant reactions. Acylation of the long-chain alcohol is observed especially in liver, which appears to be the major site of biosynthesis of wax esters. Alkylation of the long-chain alcohol to alkoxylipids occurs in most tissues, most predominantly in the heart.

Metabolism Metabolites

A mixture of cis-9[1(-14)C] octadecenol and [1(-14)C] docosanol was injected into the brains of 19-day-old rats, Both alcohols were metabolized by the brain but at different rates; each was oxidized to the corresponding fatty acid, but oleic acid was more readily incorporated into polar lipids. Substantial amounts of radioactivity were incorporated into 18:1 alkyl and alk-1-enyl moieties of the ethanolamine phosphoglycerides and into 18:1 alkyl moieties of the choline phosphoglycerides.

cis-9-[1-(14)C]Octadecenol, cis,cis-9,12-[1-(14)C]octadecadienol, and cis,cis,cis-9,12,15-[1-(14)C]octadecatrienol were administered intracerebrally to 18-day-old rats. Incorporation of radioactivity into the constituent alkyl, alk-1-enyl, and acyl moieties of the ethanolamine phosphatides of brain was determined after 3, 6, 24, and 48 hr. Incorporation of radioactivity from each precursor proceeded at approximately the same rate leading to mono-, di-, and triunsaturated alkyl and alk-1-enyl glycerols. In addition, the labeled alcohols were found to be oxidized to the corresponding fatty acids which were incorporated into acyl groups; radioactivity derived from di- and triunsaturated alcohols was found mainly in acyl moieties produced through chain elongation and desaturation reactions of di- and triunsaturated fatty acids.

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Viscosity controlling; Emollient; Emulsifying; Opacifying

Methods of Manufacturing

Prepared by catalytic hydrogenation under pressure of the methyl esters of unsaturated fatty acids; mixed catalysts containing zinc are employed, and the reaction conditions correspond to those for the production of saturated fatty alcohols.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Machinery Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Other (requires additional information)

9-Octadecen-1-ol, (9Z)-: ACTIVE

Reported cosmetic categories: eye shadows; mascara; hair dyes and colors; blushers; lipstick

Reported product categories: ... Hair conditioners; hair straighteners ... moisturizing preparations; makeup preparations (not eye), misc.; body and hand preparations (excluding shaving preparations); skin care preparations, misc.; tonics, dressings, and other hair grooming aids ... eyeliners; foundations; bath soaps and detergents ... hair bleaches; hair sprays (aerosol fixatives); paste masks (mud packs); personal cleanliness products, misc.; suntan gels, creams, and liquids; suntan preparations, misc.

Analytic Laboratory Methods

Interactions

Long-chain fatty acids are important nutrients, but obesity is the most common nutritional disorder in humans. In this study /the authors/ investigated the effect of oleyl alcohol on the intestinal long-chain fatty acid absorption in rats. ...[14C]Oleic acid and oleyl alcohol /was administered/ as lipid emulsion intraduodenally in unanesthetized lymph-cannulated rats and measured the lymphatic output of oleic acid. ... Lipid emulsion /was then administered/ with a stomach tube and ... the luminal and mucosal oleic acid residues /were measured/. Furthermore, rats were fed oleyl alcohol as a dietary component for 20 days, and fecal lipid and the weight of adipose tissues were measured. In lymph-cannulated rats, triglyceride and [14C]oleic acid output in the lymph were significantly lower in the presence of oleyl alcohol when compared with the absence of oleyl alcohol in a dose-dependent manner. The radioactivity remaining in the intestinal lumen was more strongly detected in rats that had been orally administered oleyl alcohol than in the controls. The feces of rats fed an oleyl-alcohol-added diet contained much higher amounts of lipids, and the weights of their adipose tissues were significantly lower than in the control group. These results suggest that oleyl alcohol inhibits the rat gastrointestinal absorption of long-chain fatty acids in vivo.

Studies of the influence of fatty acids, which were the component of intestinal mucosal lipids, on the permeability of several drugs across bilayer lipid membranes generated from egg phosphatidylcholine and intestinal lipid have been pursued. The permeability coefficients of p-aminobenzoic acid, salicylic acid and p-aminosalicylic acid (anionic-charged drug) increased when fatty acids such as lauric, stearic, oleic, linoleic and linolenic acid were incorporated into the bilayer lipid membranes generated from phosphatidylcholine. In the presence of methyl linoleate and oleyl alcohol, no enhancing effect on p-aminobenzoic acid transfer was obtained. The effect of fatty acids was more marked at pH 6.5 than at pH 4.5. In contrast, upon the addition of fatty acids to intestinal lipid membranes which originally contained fatty acids, the permeability coefficient of p-aminobenzoic acid tended to decrease, though the permeability through intestinal lipid membranes was larger than that of phosphatidylcholine membranes. The permeability of p-aminobenzoic acid across bilayer lipid membranes from intestinal phospholipids was significantly decreased to about equal that of phosphatidylcholine membranes, and reverted to the value of intestinal lipid membranes when fatty acids were added to intestinal phospholipids. It seemed reasonable to assume that free fatty acids in the intestinal neutral lipid fraction could contribute to the increase in the permeability of p-aminobenzoic acid. On the basis of above results, possible mechanisms for good absorbability of weakly acidic drugs from the intestine are discussed.